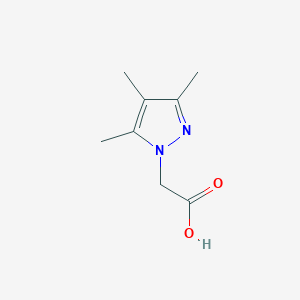

![molecular formula C10H13N3 B1348354 (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamin CAS No. 89219-03-4](/img/structure/B1348354.png)

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamin

Übersicht

Beschreibung

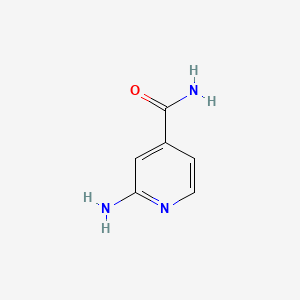

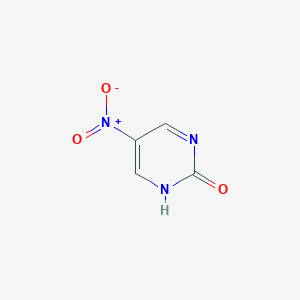

“(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine” is a chemical compound with the molecular formula C10H13N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives, including “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine”, can be synthesized using a variety of methods. One general, inexpensive, and versatile method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The molecular structure of “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine” includes a benzimidazole core, which is a fused benzene and imidazole ring, with two methyl groups attached at the 5 and 6 positions of the imidazole ring .Chemical Reactions Analysis

Imidazole compounds, including “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine”, are known for their broad range of chemical and biological properties . They can participate in a variety of chemical reactions due to the presence of the imidazole ring.Physical And Chemical Properties Analysis

The molecular weight of “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine” is 175.23 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The exact mass and monoisotopic mass are both 175.110947427 g/mol . The topological polar surface area is 54.7 Ų .Wissenschaftliche Forschungsanwendungen

Kristallstruktur und thermodynamische Eigenschaften

Die Verbindung wurde bei der Synthese eines neuen 1,5-Dioxaspiro[5.5]-Derivats in Kombination mit einer Benzimidazol-Einheit verwendet . Die Kristallstruktur der resultierenden Verbindung, 5,6-Dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecan-Hydrat (DBH), wurde durch Einkristall-Röntgenbeugung bestätigt . Die thermodynamischen Eigenschaften von DBH wurden ebenfalls untersucht .

DFT-Studien

Dichtefunktionaltheorie (DFT)-Studien wurden an der Verbindung durchgeführt . Die quantenchemischen Berechnungen unter Verwendung des B3LYP/6-311G(d,p)-Theorieniveaus zeigen, dass die optimierte geometrische Struktur geeignet ist, um das Molekül zu untersuchen . Die theoretisch simulierten FT-IR-Spektren und Elektronenspektren von DBH werden mit experimentellen Daten verglichen .

Biologische Aktivitäten

Die Benzimidazol-Klasse von Verbindungen, zu der auch diese Verbindung gehört, wurde auf ihre vielfältigen biologischen Aktivitäten untersucht . Zu diesen Aktivitäten gehören Antikrebs-, Antimykotika-, Antioxidations-, Zytotoxizitäts-, Antiprotozoen-, Anti-T. cruzi (Trypanosoma cruzi), Antiproliferations-, Antihistamin-, Entzündungshemmende-, Analgetika-, Antibakterielle-, Antikonvulsions- und Acetylcholinesterase .

Arzneimittelentwicklung

Benzimidazol-Verbindungen wurden bei der Entwicklung verschiedener Medikamente verwendet . Beispiele hierfür sind der Protonenpumpenhemmer Omeprazol, die Antihypertensiva Candesartan und Telmisartan, die Anthelminthika Albendazol und Mebendazol sowie verschiedene andere Arten von experimentellen Therapeutika, darunter Antitumor- und Antikrebsmittel .

Antiinfektiva

Die Verbindung wurde bei der Entwicklung und Synthese potenter Antiinfektiva verwendet . Diese Mittel liefern aufschlussreiche Informationen über die potenzielle Bioverfügbarkeit der Verbindungen und die Interaktionen mit biologischen Zielen .

PqsR-Inhibitoren

Die Verbindung wurde bei der Entwicklung, Synthese und Bewertung neuer 1H-Benzo[d]imidazol-basierter PqsR-Inhibitoren verwendet . Diese Inhibitoren werden als adjuvante Therapie für Pseudomonas untersucht .

Zukünftige Richtungen

Imidazole derivatives, including “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine”, have a broad range of applications and are key components in the development of new drugs . Future research may focus on exploring novel synthetic routes and expanding the range of biological activities of these compounds .

Wirkmechanismus

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s known that imidazole derivatives interact with their targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It’s known that imidazole derivatives have diverse pharmacokinetic properties, depending on the specific derivative .

Result of Action

Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific derivative and its biological activity .

Action Environment

It’s known that the action of imidazole derivatives can be influenced by various environmental factors .

Biochemische Analyse

Biochemical Properties

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound also binds to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine on different cell types and cellular processes are profound. It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, resulting in altered cellular responses. Additionally, it has been observed to affect the expression of genes involved in cell growth and differentiation, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target molecules. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, which are important considerations for its therapeutic use .

Dosage Effects in Animal Models

The effects of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound .

Metabolic Pathways

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux. The compound can affect the levels of metabolites, leading to changes in cellular metabolism. These interactions are essential for understanding the compound’s role in various biochemical processes and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and function .

Subcellular Localization

The subcellular localization of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns affect the compound’s interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

(5,6-dimethyl-1H-benzimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-6-3-8-9(4-7(6)2)13-10(5-11)12-8/h3-4H,5,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGNMPOXSOIKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262444 | |

| Record name | 5,6-Dimethyl-1H-benzimidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89219-03-4 | |

| Record name | 5,6-Dimethyl-1H-benzimidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89219-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-1H-benzimidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

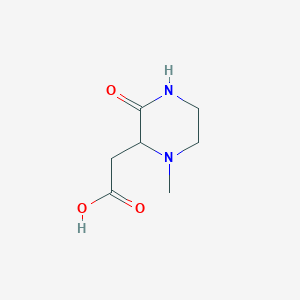

![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)

![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)